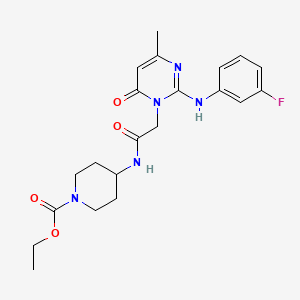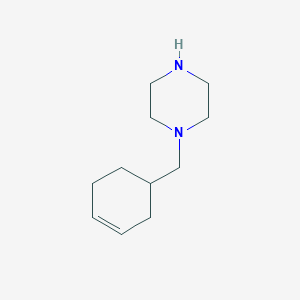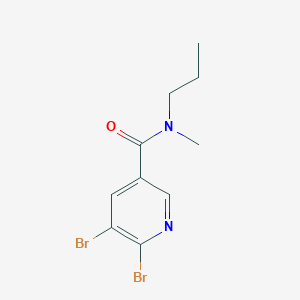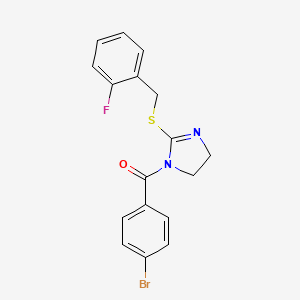
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of similar compounds may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structures of similar compounds are often stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
Naphthalene derivatives have been synthesized and evaluated for their antibacterial properties. For example, a series of naphthalene-1,4-dione derivatives were synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (P. Ravichandiran et al., 2015).
Anticancer Research
Naphthalene derivatives have also been explored for their anticancer properties. A study on 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety evaluated their cytotoxic activity against various cancer cell lines. These compounds showed promising cytotoxic activity, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019).
Optical and Electronic Applications
Core-substituted naphthalene diimides have been synthesized and studied for their optical and electronic properties. These compounds exhibit significant bathochromic shifts in absorption and fluorescence quantum yields, making them suitable for applications in organic electronics and as fluorescent probes (C. Thalacker et al., 2006).
Molecular Docking and Drug Design
Naphthalene derivatives have been utilized in molecular docking studies to explore their binding affinity to drug targets. Such studies provide valuable insights into the potential therapeutic applications of these compounds and their mechanisms of action (Festus Chioma et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-naphthylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-thiouracil with 2-naphthylamine in ethanol to form the intermediate", "Step 2: Reaction of the intermediate with ethyl 2-bromoacetate in DMF to form the key intermediate", "Step 3: Reaction of the key intermediate with 3,4-difluorobenzoyl chloride in DMF to form the final product" ] } | |
Numéro CAS |
888425-40-9 |
Formule moléculaire |
C23H17F2N5O3S |
Poids moléculaire |
481.48 |
Nom IUPAC |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C23H17F2N5O3S/c24-15-9-8-13(10-16(15)25)21(32)28-19-20(26)29-23(30-22(19)33)34-11-18(31)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Clé InChI |
IFGGIVYHHWBIHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2666646.png)



![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)